4-(5-Bromopyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-(5-Bromopyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then subjected to nucleophilic substitution reactions with thiomorpholine and morpholine derivatives under controlled conditions, such as specific temperatures and solvents, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bromopyrimidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary, but typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- 4-(5-Fluoropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- 4-(5-Iodopyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
Uniqueness
4-(5-Bromopyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine’s size and electronegativity can affect the compound’s binding affinity and selectivity, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C13H17BrN4O2S |
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Molecular Weight |
373.27 g/mol |
IUPAC Name |
[4-(5-bromopyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C13H17BrN4O2S/c14-10-7-15-13(16-8-10)18-1-4-20-11(9-18)12(19)17-2-5-21-6-3-17/h7-8,11H,1-6,9H2 |
InChI Key |
MECFMPYBZRBETE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=N2)Br)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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